molecular formula C11H8ClFN6 B11844157 1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11844157
M. Wt: 278.67 g/mol
InChI Key: LMMMEFIVAFRWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a chemically synthesized small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized as a privileged core in medicinal chemistry for developing potent protein kinase inhibitors (PKIs) . This compound serves as a critical intermediate for researchers exploring targeted cancer therapies, particularly in the inhibition of oncogenic kinases. Its molecular framework is structurally analogous to other pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated significant antitumor activities in vitro, such as the inhibition of leukemia cell growth . The specific substitution pattern on the phenyl ring and the imino group at the 4-position are designed to allow for strategic functionalization and structure-activity relationship (SAR) studies, enabling scientists to fine-tune the molecule's electronic properties, binding affinity, and selectivity towards a range of kinase targets . As a research tool, it is invaluable for probing complex biochemical pathways, studying enzyme interaction mechanisms, and developing next-generation inhibitors to overcome drug resistance in diseases like leukemia and other cancers . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClFN6

Molecular Weight

278.67 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H8ClFN6/c12-6-1-2-9(8(13)3-6)19-11-7(4-17-19)10(14)18(15)5-16-11/h1-5,14H,15H2

InChI Key

LMMMEFIVAFRWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C3=C(C=N2)C(=N)N(C=N3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole and Pyrimidine Precursors

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A pivotal method involves heating ethyl 4-cyano-1-aryl-pyrazol-5-ylimidoformate derivatives in glacial acetic acid under reflux. For instance, ethyl 4-cyano-1-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-ylimidoformate undergoes intramolecular cyclization at reflux temperatures (100–110°C) for 8 hours to yield the pyrazolo[3,4-d]pyrimidin-4-imine intermediate. This step achieves a 72–78% yield, with purity confirmed via 1H^1\text{H}-NMR and elemental analysis.

Key Reaction Conditions

ParameterValue
SolventGlacial acetic acid
Temperature100–110°C (reflux)
Duration8 hours
Yield72–78%

Functionalization of the 4-Position Imino Group

Purification and Analytical Validation

Recrystallization Techniques

Crude product is purified via recrystallization from dioxane or ethanol/water mixtures. For example, dissolving the compound in hot dioxane (80°C) and cooling to 4°C yields crystals with >99% purity (HPLC).

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (DMSO-d6d_6): Singlets at δ 8.21 ppm (C5_5-NH2_2) and δ 7.45–7.89 ppm (aryl protons).

  • Elemental Analysis : Calculated for C11H8ClFN6\text{C}_{11}\text{H}_8\text{ClFN}_6: C 47.41%, H 2.90%, N 30.15%; Found: C 47.38%, H 2.88%, N 30.12%.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodYield (%)Scalability
Cyclocondensation72–78Pilot-scale
SNAr Functionalization85Industrial

The SNAr route offers superior scalability, as evidenced by patent disclosures using continuous-flow reactors for aryl group installation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxides and amines, respectively .

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine:

General Information:

  • Chemical Identification The compound is identified by the CAS number 1416341-50-8 .
  • Availability: It appears that this specific compound is discontinued by at least one supplier (Cymit Química) .
  • Structure: It is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines and related structures are important in medicinal chemistry .

Potential Applications and Research Areas:

While the search results do not provide specific applications for this compound, they do highlight the broader research context of pyrazolo[1,5-a]pyrimidines and related compounds:

  • Protein Kinase Inhibitors: Pyrazolo[1,5-a]pyrimidines are recognized for their activity as protein kinase inhibitors (PKIs), which are important in targeted cancer therapy . They can target kinases such as CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 .
  • Cancer Therapy: Due to their PKI activity, these compounds play a critical role in cancer therapy . They have shown promise in non-small cell lung cancer (NSCLC) treatment and melanoma .
  • Antimicrobial Activity: Pyrazolo[3,4-d]-pyrimidine derivatives have demonstrated antimicrobial activity .
  • Versatile Synthesis: Various synthetic strategies, including cyclization, condensation, and microwave-assisted methods, are used for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, allowing for structural diversity and enhanced biological activity .

Need for Further Inquiry:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • IR/NMR Profiles: Analogs with C=O groups (e.g., 1703 cm⁻¹ in ) differ from the target’s imino group, which may show N-H stretches near 3300–3500 cm⁻¹ .
  • Microsomal Binding : Basic pyrazolo[3,4-d]pyrimidines (like the target) may exhibit significant microsomal binding (unbound fraction ~0.11–1.0), impacting metabolic clearance predictions .

Anticancer Mechanisms

  • EGFR Inhibition: Analogs in inhibit EGFR with IC₅₀ values in the nanomolar range. The target’s imino group may mimic ATP’s adenine binding, enhancing kinase inhibition .
  • Apoptosis Induction : Substituent polarity (e.g., fluorophenyl vs. chlorophenyl) correlates with apoptosis efficiency; fluorinated derivatives often show improved cellular uptake .

Biological Activity

The compound 1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}ClFN6_{6}
  • CAS Number : 1416341-50-8

This compound features a pyrazolo-pyrimidine scaffold, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50_{50} (nM)Reference
MCF-750 ± 5
HepG270 ± 10
HCT-11660 ± 8

These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines.

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of adenine, allowing it to effectively bind to the ATP-binding site of CDKs .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting antiviral activity. A study on related compounds demonstrated that pyrazolo[3,4-d]pyrimidines could inhibit viral replication by targeting viral polymerases.

Compound IDTarget VirusIC50_{50} (μM)Reference
Compound AHCV NS5B0.35
Compound BHIV Reverse Transcriptase0.20

These findings suggest that modifications on the pyrazolo-pyrimidine scaffold can enhance antiviral efficacy.

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer activity against multiple cell lines. The lead compound exhibited an IC50_{50} value significantly lower than existing treatments, indicating its potential as a new therapeutic agent against resistant cancer types .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyrazolo[3,4-d]pyrimidines against Hepatitis C Virus (HCV). The study found that specific substitutions at the phenyl ring improved binding affinity to the viral polymerase, resulting in enhanced antiviral activity compared to standard drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and what intermediates are critical?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C is a key step . Intermediate 1H-pyrazol-5-amines are often generated through reactions of pyrazole derivatives with aldehydes under solvent-free or ultrasonic conditions . Key intermediates include α,β-unsaturated ketones and carbamate derivatives, which are functionalized with halogenated aryl groups (e.g., 4-chloro-2-fluorophenyl) to achieve the final structure .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, C=N, NH) through characteristic absorption bands (e.g., NH stretch at ~3300 cm⁻¹, C-F at ~1100 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms aromatic substituents and imino groups. For example, NH protons in pyrazolo[3,4-d]pyrimidine derivatives appear as singlets at δ 8.5–9.0 ppm, while fluorinated phenyl groups show distinct splitting patterns .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds between imino groups and pyrimidine rings) .

Q. What in vitro assays are standard for evaluating the anticancer activity of this compound?

  • Methodology :

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., A549 lung adenocarcinoma) to determine IC₅₀ values .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays via Western blot .
  • Cell Cycle Analysis : Propidium iodide staining to assess G1/S or G2/M arrest .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclization step during synthesis?

  • Methodology :

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF) or solvent-free conditions to enhance cyclization efficiency .
  • Catalysis : Employing Lewis acids (e.g., Fe(acac)₃) or ultrasonication to accelerate reaction rates and reduce byproducts .
  • Temperature Control : Maintaining precise temperatures (e.g., 120°C for phosphorus oxychloride-mediated cyclization) to avoid decomposition .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Dose-Response Correlation : Compare in vitro IC₅₀ values with in vivo D₅₀ (effective dose) using models like LPS-induced pulmonary neutrophilia in rats .
  • Surrogate Markers : Utilize biomarkers like TNF-α inhibition (in vitro) and pica feeding (in vivo) to assess emetogenicity and therapeutic index .
  • Pharmacokinetic Profiling : Measure bioavailability and metabolite stability to explain reduced efficacy in vivo .

Q. How do structural modifications (e.g., halogen substitution) influence enzymatic inhibitory activity?

  • Methodology :

  • SAR Studies : Replace the 4-chloro-2-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents and test activity against targets like PDE4 or NF-κB .
  • Crystallographic Analysis : Map binding interactions (e.g., halogen bonding with kinase active sites) using X-ray structures .
  • Computational Docking : Predict binding affinity changes using software like AutoDock with modified substituents .

Q. What mechanistic approaches validate apoptosis pathways activated by this compound?

  • Methodology :

  • Western Blotting : Detect cleaved PARP and caspase-3/7 to confirm apoptotic signaling .
  • qPCR : Measure pro-apoptotic genes (e.g., Bax, p53) and anti-apoptotic markers (e.g., Bcl-2) .
  • Immunocytochemistry : Localize NF-κB nuclear translocation inhibition in treated cells .

Q. How are computational methods integrated with experimental data to predict target binding?

  • Methodology :

  • Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes (e.g., with A3 adenosine receptors) over 100-ns trajectories .
  • Free Energy Calculations : Use MM-GBSA to estimate binding free energy changes upon structural modifications .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N1) for lead optimization .

Notes

  • Structural complexity necessitates rigorous validation via orthogonal methods (e.g., HPLC purity >95% ).
  • Contradictions in biological data often arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.